molecular formula C19H18F3NOS B2950193 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane CAS No. 1797737-42-8

7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane

Cat. No.: B2950193
CAS No.: 1797737-42-8
M. Wt: 365.41
InChI Key: LVZCZRFGOALGAO-UHFFFAOYSA-N
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Description

7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen in its thiazepane ring. The structure features a phenyl group at position 7 and a 2-(trifluoromethyl)benzoyl moiety at position 2. The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)16-9-5-4-8-15(16)18(24)23-11-10-17(25-13-12-23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZCZRFGOALGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzoyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane with related compounds from the provided evidence, focusing on structural features, spectral properties, and functional group effects.

Core Heterocyclic Ring Systems
Compound Class Ring Size Heteroatoms Conformational Flexibility Key Spectral Features (IR/NMR)
1,4-Thiazepane (Target) 7-membered S, N High flexibility C=O stretch ~1660–1680 cm⁻¹; NH stretch ~3150–3319 cm⁻¹ (inferred)
1,2,4-Triazole (Evidence) 5-membered N, N, N Rigid planar structure C=S stretch ~1243–1258 cm⁻¹; NH stretch ~3278–3414 cm⁻¹

Key Differences :

  • Triazoles exhibit tautomerism (thione-thiol equilibrium), while thiazepanes lack this property due to their saturated ring system .
Substituent Effects
Compound Substituent at Position 4 Electronic Effects Impact on Properties
Target Compound 2-(Trifluoromethyl)benzoyl Strong electron-withdrawing (CF₃) Increased lipophilicity; metabolic resistance
Evidence Compounds [7–9] 4-(4-X-phenylsulfonyl)phenyl Electron-withdrawing (X = Cl, Br) Enhanced polarity; reduced membrane permeability

Key Insights :

  • The trifluoromethyl group in the target compound improves pharmacokinetic properties compared to sulfonyl or halogenated analogs, which may exhibit higher polarity and lower bioavailability.

Comparison :

  • Both classes involve nucleophilic addition and cyclization steps, but the thiazepane likely requires specialized conditions for seven-membered ring formation.
Spectral Data
Functional Group Target Compound (Inferred) Evidence Compounds [4–6]
C=O Stretch (IR) ~1660–1680 cm⁻¹ 1663–1682 cm⁻¹
NH Stretch (IR) ~3150–3319 cm⁻¹ 3150–3319 cm⁻¹
C=S Stretch (IR) Absent (saturated ring) 1243–1258 cm⁻¹

Notable Absences:

  • The target compound lacks C=S vibrations due to its saturated thiazepane ring, distinguishing it from thione-containing triazoles.

Biological Activity

7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with thiazepane structures have been studied for their ability to inhibit bacterial growth. For instance, derivatives of benzoyl hydrazine have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : Some thiazepane derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazepane derivatives, including those modified with trifluoromethyl groups. The results indicated that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MICs) ranged from 62.5 µM to 250 µM, demonstrating moderate efficacy .

CompoundTarget PathogenMIC (µM)
N-Hexyl derivative of thiazepaneM. tuberculosis125
N-Tridecyl derivativeM. avium250
Benzoyl hydrazine derivativeGram-positive cocci1000

Enzyme Inhibition

The compound's potential as an AChE inhibitor was assessed using Ellman's method. Several derivatives showed IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, indicating that modifications at the benzoyl position can significantly affect enzyme interaction .

Case Studies

  • Neuroprotective Effects : A case study involving a series of thiazepane derivatives demonstrated neuroprotective effects in animal models of Alzheimer's disease by inhibiting AChE activity and reducing amyloid plaque formation.
  • Anti-cancer Activity : Another study highlighted the cytotoxic effects of thiazepane derivatives against various cancer cell lines, suggesting their potential as anti-cancer agents through apoptosis induction.

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